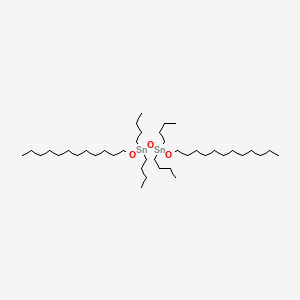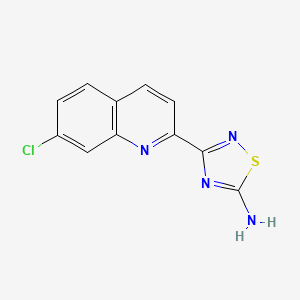
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a thiadiazole ring substituted with an amine group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 7-chloroquinoline-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 7-chloroquinoline-2-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimalarial, antibacterial, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for diseases that involve inflammation and oxidative stress.
Materials Science: It is studied for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
7-Chloroquinoline Derivatives: Compounds such as 7-chloroquinoline-2-carboxylic acid and 7-chloroquinoline-2-thiosemicarbazone share structural similarities.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-amino-1,2,4-thiadiazole are structurally related.
Uniqueness
3-(7-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .
特性
分子式 |
C11H7ClN4S |
|---|---|
分子量 |
262.72 g/mol |
IUPAC名 |
3-(7-chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H7ClN4S/c12-7-3-1-6-2-4-8(14-9(6)5-7)10-15-11(13)17-16-10/h1-5H,(H2,13,15,16) |
InChIキー |
UQYBYIQYBWQSMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=N2)C3=NSC(=N3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)

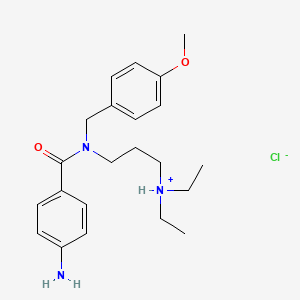
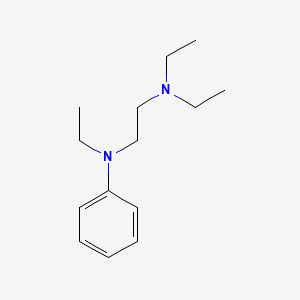
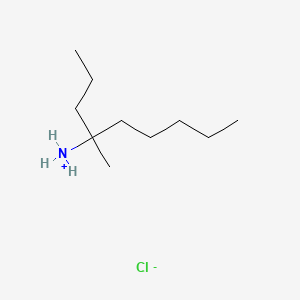

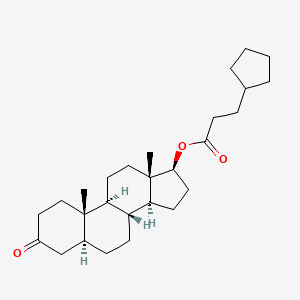
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
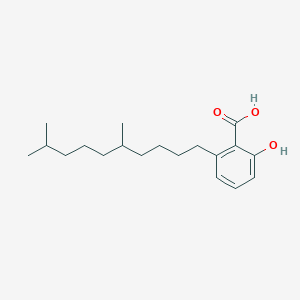
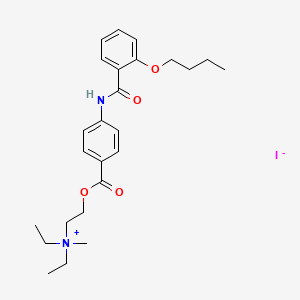
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
![Benzo[c]picene](/img/structure/B15344365.png)
